2,4-Difluoro-3-trifluoromethylanisole
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Overview
Description
2,4-Difluoro-3-trifluoromethylanisole is an organic compound with the molecular formula C8H5F5O. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to an anisole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of anisole using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like platinum (II) complexes under visible light . Another approach involves the use of difluoromethylation reagents to introduce the difluoro groups at specific positions on the anisole ring .
Industrial Production Methods
Industrial production of 2,4-Difluoro-3-trifluoromethylanisole may involve large-scale fluorination processes using environmentally friendly and cost-effective reagents. For instance, CF3SO2Na (sodium trifluoromethanesulfinate) can be used under metal-free conditions to achieve selective trifluoromethylation . The choice of reagents and conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-trifluoromethylanisole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Coupling: Palladium catalysts are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated anisole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2,4-Difluoro-3-trifluoromethylanisole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s fluorinated groups can enhance the biological activity and stability of pharmaceuticals.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-trifluoromethylanisole involves its interaction with molecular targets through its fluorinated groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pathways involved may include binding to specific receptors or enzymes, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroanisole: Similar in structure but lacks the trifluoromethyl group.
3,5-Difluoro-2,4,6-trinitroanisole: Contains additional nitro groups, making it more reactive.
2,4-Difluoro-3-methylanisole: Similar but with a methyl group instead of a trifluoromethyl group.
Uniqueness
2,4-Difluoro-3-trifluoromethylanisole is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
1,3-difluoro-4-methoxy-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-14-5-3-2-4(9)6(7(5)10)8(11,12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXZIOYTPHIXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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